molecular formula C12H18Cl2N4OS B15140860 Thiamine-d4 (hydrochloride)

Thiamine-d4 (hydrochloride)

Cat. No.: B15140860
M. Wt: 341.3 g/mol
InChI Key: DPJRMOMPQZCRJU-PNAYBTLASA-M
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Description

Thiamine-d4 (hydrochloride) is a deuterated derivative of thiamine (Vitamin B1), where four hydrogen atoms are replaced with deuterium (²H or D) . Its molecular formula is C₁₂H₁₃D₄ClN₄OS·HCl, and it serves as a stable isotopic-labeled analog primarily used in research, such as in mass spectrometry (MS) as an internal standard to improve analytical precision .

Properties

Molecular Formula

C12H18Cl2N4OS

Molecular Weight

341.3 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)-dideuteriomethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]-1,1-dideuterioethanol;chloride;hydrochloride

InChI

InChI=1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1/i4D2,6D2;;

InChI Key

DPJRMOMPQZCRJU-PNAYBTLASA-M

Isomeric SMILES

[2H]C([2H])(CC1=C([N+](=CS1)C([2H])([2H])C2=CN=C(N=C2N)C)C)O.Cl.[Cl-]

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiamine-d4 (hydrochloride) can be synthesized through a multi-step process involving the incorporation of deuterium atoms into the thiamine molecule. The synthesis typically starts with the preparation of deuterated precursors, followed by their reaction with thiamine intermediates under controlled conditions. The final product is purified using techniques such as crystallization or chromatography to obtain high-purity Thiamine-d4 (hydrochloride).

Industrial Production Methods

In industrial settings, the production of Thiamine-d4 (hydrochloride) involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Thiamine-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in alkaline solution.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Oxidation: Thiochrome.

    Reduction: Dihydrothiamine.

    Substitution: Various substituted thiamine derivatives.

Scientific Research Applications

Thiamine-d4 (hydrochloride) is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of metabolic pathways and pharmacokinetics. Some key applications include:

    Chemistry: Used as a tracer in studies of thiamine metabolism and degradation.

    Biology: Helps in understanding the role of thiamine in cellular processes and its transport mechanisms.

    Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of thiamine in the body.

    Industry: Employed in the development of new thiamine-based drugs and supplements.

Mechanism of Action

Thiamine-d4 (hydrochloride) exerts its effects by acting as a coenzyme in various biochemical reactions. It is converted into its active form, thiamine pyrophosphate, which plays a crucial role in carbohydrate metabolism by facilitating the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway . The deuterium atoms in Thiamine-d4 do not alter its biochemical activity but provide a means to study its metabolic fate using techniques such as mass spectrometry.

Comparison with Similar Compounds

Thiamine Hydrochloride (Non-Deuterated)

  • Molecular Formula : C₁₂H₁₇ClN₄OS·HCl .
  • Molecular Weight : 337.27 g/mol .
  • CAS : 67-03-8 .
  • Applications : Pharmaceutical formulations (e.g., injections, tablets) to treat Vitamin B1 deficiency .
  • Analytical Methods : Spectrophotometry , HPLC , and pharmacopeial assays (e.g., British Pharmacopoeia) .
  • Key Differences : Lacks deuterium, making it unsuitable for isotope dilution studies. Used clinically, whereas Thiamine-d4 is restricted to research .

Thiamine-d3 Hydrochloride

  • Molecular Formula : C₁₂H₁₄D₃ClN₄OS·HCl (inferred from Thiamine-d4 structure) .
  • Applications : Similar to Thiamine-d4 but with three deuterium substitutions. Used in metabolic tracing with slightly lower isotopic mass shift compared to Thiamine-d4 .

Thiamine Phosphate Chloride

  • Molecular Formula : C₁₂H₁₈N₄O₄PS·Cl .
  • CAS : 532-40-1 .
  • Applications: Phosphorylated form involved in enzymatic processes (e.g., coenzyme in carbohydrate metabolism). Not deuterated; differs in functional group (phosphate vs. hydrochloride) .

Thiamine Disulfide-d6

  • Molecular Formula : C₂₄H₂₈N₈O₄S₂D₆ .
  • Molecular Weight : 568.75 g/mol .
  • Applications : Deuterated disulfide derivative used in redox studies. Contains six deuteriums, offering higher mass shift for MS detection compared to Thiamine-d4 .

Thiamine-¹³C3 Hydrochloride

  • Molecular Formula : ¹³C₃C₉H₁₇ClN₄OS·HCl .
  • Applications : Carbon-13 labeled for NMR or metabolic flux analysis. Unlike Thiamine-d4, isotopic labeling affects carbon backbone, enabling tracking of metabolic pathways .

Pharmaceutical Impurities (e.g., EP Impurities A–D)

  • Examples :
    • Impurity A : Sulfonatooxy derivative (CAS 15743-04-1) .
    • Impurity C : Chloroethyl substitution (CAS 7275-24-3) .
  • Significance : Structural analogs with modifications (e.g., demethylation, sulfonation) that affect pharmacological activity. Critical for quality control in drug manufacturing .

Data Tables

Table 1: Structural and Isotopic Comparison

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Use(s)
Thiamine-d4 HCl C₁₂H₁₃D₄ClN₄OS·HCl 1257525-77-1 ~341.29* MS internal standard
Thiamine HCl C₁₂H₁₇ClN₄OS·HCl 67-03-8 337.27 Pharmaceuticals
Thiamine-¹³C3 HCl ¹³C₃C₉H₁₇ClN₄OS·HCl N/A 303.78 + 36.46 Metabolic tracing
Thiamine Phosphate Cl C₁₂H₁₈N₄O₄PS·Cl 532-40-1 345.34 + 35.45 Enzyme cofactor

*Calculated based on substitution of 4 hydrogens with deuterium.

Table 2: Analytical Method Suitability

Compound Spectrophotometry HPLC Mass Spectrometry
Thiamine HCl Suitable Suitable Limited (no isotopic label)
Thiamine-d4 HCl Not suitable Suitable Ideal (isotopic differentiation)
Thiamine-¹³C3 HCl Not suitable Suitable Suitable (¹³C detection)

Key Research Findings

Deuteration Impact: Thiamine-d4 exhibits a +4 Da mass shift compared to non-deuterated thiamine, enabling precise quantification in MS-based assays .

Purity Standards: Thiamine-d4 requires ≥98% isotopic purity (atom % D), whereas non-deuterated forms adhere to pharmacopeial standards (e.g., 95–115% potency) .

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